Cloxacillin-13C4 (sodium salt)
Description
Cloxacillin-13C4 (sodium salt) is a stable isotope-labeled analog of cloxacillin, a semi-synthetic β-lactamase-resistant penicillin. It is primarily employed as an internal standard in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of cloxacillin in biological and pharmaceutical matrices . Its molecular formula is C15[13C4]H17ClN3O5S·Na, with a molecular weight of 461.83 g/mol . The compound incorporates four carbon-13 atoms, enabling its use in isotope dilution mass spectrometry (IDMS) to correct for analyte loss during sample preparation and enhance analytical accuracy .
Cloxacillin exerts its antibacterial effect by inhibiting penicillin-binding proteins (PBPs), thereby disrupting bacterial cell wall synthesis. It demonstrates potent activity against methicillin-sensitive Staphylococcus aureus (MSSA) and other Gram-positive pathogens, with a minimum inhibitory concentration (MIC) of 0.50 μg/mL against Bacillus megaterium .
Storage conditions require maintenance at -20°C to ensure stability, with a shelf life of 1 month at -20°C or 6 months at -80°C . The compound is strictly designated for research use, with a purity exceeding 95% as verified by HPLC .
Properties
Molecular Formula |
C19H17ClN3NaO5S |
|---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
sodium;6-[[3-(2-chlorophenyl)-5-(113C)methyl-(4,5-13C2)1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H18ClN3O5S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);/q;+1/p-1/i1+1,8+1,11+1,15+1; |
InChI Key |
SCLZRKVZRBKZCR-VUGKWZASSA-M |
Isomeric SMILES |
CC1(C(N2C(S1)C(C2=O)N[13C](=O)[13C]3=[13C](ON=C3C4=CC=CC=C4Cl)[13CH3])C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
The preparation of cloxacillin-13C4 (sodium salt) involves several steps:
Synthesis of 6-aminopenicillanic acid sodium: This is achieved by reacting 6-aminopenicillanic acid with 10% sodium hydroxide.
Condensation Reaction: The 6-aminopenicillanic acid sodium undergoes a condensation reaction with o-chloroacyl chloride.
Acidification: Dilute sulfuric acid is added for acidification.
Salt Formation: Sodium isooctanoate is added to form cloxacillin sodium, which is then filtered and crystallized to obtain the final product.
Chemical Reactions Analysis
Beta-Lactam Ring Opening and Hydrolysis
The β-lactam ring is central to its biological activity and susceptibility to hydrolysis:
-
Kinetics : Hydrolysis rates increase under elevated temperatures (>40°C) or prolonged exposure to moisture .
-
Stabilization : The isoxazolyl group at position 3 enhances resistance to β-lactamase compared to non-modified penicillins .
Nucleophilic Substitution at the Acyl Carbon
The carbonyl group adjacent to the β-lactam ring participates in nucleophilic reactions:
Example Reaction :
-
Mechanism : Water attacks the acyl carbon, leading to ring cleavage and decarboxylation .
-
Catalysts : Hydroxide ions or serine-based enzymes (e.g., penicillin-binding proteins) accelerate this reaction .
Degradation Under Oxidative Conditions
Exposure to strong oxidizers (e.g., peroxides) induces decomposition:
| Oxidizing Agent | Products | Hazard |
|---|---|---|
| HO | Sulfoxides, CO, CO, nitrogen oxides | Toxic gas release |
| O (prolonged) | Thioether oxidation to sulfone | Reduced bioactivity |
Thermal Decomposition
Thermolysis above 170°C produces hazardous byproducts:
| Temperature | Primary Products | Secondary Products |
|---|---|---|
| 170–200°C | CO, CO | Sulfur oxides, chlorinated aromatics |
| >200°C | Polycyclic aromatic hydrocarbons | Benzene derivatives |
Interaction with Bacterial Targets
Cloxacillin-13C4 inhibits penicillin-binding proteins (PBPs) through covalent binding:
| PBP Type | Binding Affinity (IC) | Target Bacteria |
|---|---|---|
| PBP1 | 0.04 µg/mL | Staphylococcus aureus |
| PBP2 | 0.12 µg/mL | S. epidermidis |
| PBP3 | 0.21 µg/mL | Methicillin-resistant strains |
Solubility and Reaction Medium Compatibility
Stability in Biological Matrices
-
Plasma/Serum : Half-life <6 hours at 37°C due to protein binding and hydrolysis .
-
LC-MS Compatibility : Stable in acetonitrile-water mixtures (70:30 v/v) for 24 hours .
Key Research Findings
-
Beta-Lactamase Resistance : The methyl-isoxazolyl group sterically hinders enzyme access, reducing hydrolysis rates by 40–60% compared to ampicillin .
-
Cross-Reactivity : Forms disulfide bonds with cysteine residues in non-target proteins, complicating pharmacokinetic studies .
-
Isotopic Stability : No detectable scrambling occurs under physiological conditions .
Scientific Research Applications
Cloxacillin-13C4 (sodium salt) is used extensively in scientific research:
Mechanism of Action
Cloxacillin-13C4 (sodium salt) exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial autolytic enzymes such as autolysins . The molecular targets include PBPs and beta-lactamase enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cloxacillin-13C4 (sodium salt) belongs to the penicillin class of β-lactam antibiotics. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Isotopic Differences
*CAS number provided for the free acid form.
Key Observations:
- Isotopic Labeling : Cloxacillin-13C4 and Dicloxacillin-13C4 are distinguished by their 13C4 labels, making them indispensable for quantitative mass spectrometry. Unlabeled variants (e.g., Cloxacillin Benzathine) are used therapeutically .
- Structural Modifications : Flucloxacillin contains a fluorine atom, enhancing resistance to β-lactamases compared to cloxacillin .
- Molecular Weight : The 13C4 labeling increases the molecular weight by ~4 atomic mass units versus unlabeled cloxacillin, critical for distinguishing isotopic peaks in MS .
Functional and Pharmacological Differences
- Mechanism of Action : All compounds inhibit PBPs, but their spectra vary. Cloxacillin and dicloxacillin target MSSA, while flucloxacillin has broader Gram-positive coverage .
- Analytical vs. Therapeutic Use : Cloxacillin-13C4 is restricted to research (e.g., pharmacokinetic studies), whereas unlabeled analogs are clinical antibiotics .
- Stability and Solubility : Cloxacillin-13C4 requires stringent storage (-20°C) due to degradation risks, unlike therapeutic formulations stabilized for room-temperature use .
Impurity Profiles
Cloxacillin-13C4 is synthesized to high purity (>95%), minimizing interference in analytical workflows. In contrast, therapeutic batches of unlabeled penicillins may contain impurities (e.g., Dicloxacillin Degradation Impurity DCMICAA , CAS 883225-99-8), necessitating rigorous quality control .
Q & A
Q. Q. How can researchers design robust dose-response studies for Cloxacillin- sodium salt against methicillin-resistant Staphylococcus aureus (MRSA)?
- Methodology :
- Employ checkerboard assays to evaluate synergies with β-lactamase inhibitors (e.g., clavulanic acid).
- Use fractional inhibitory concentration (FIC) indices to classify additive, synergistic, or antagonistic effects .
- Data Interpretation : Correlate FIC values with genomic data (e.g., mecA gene expression) to identify resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
